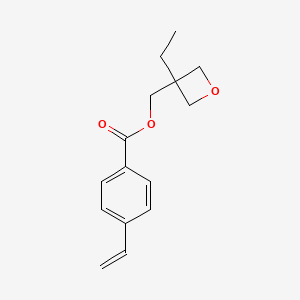
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate: is an organic compound with the molecular formula C14H18O3 It is a derivative of benzoic acid and oxetane, characterized by the presence of an ethenyl group attached to the benzene ring and an ethyloxetanyl group attached to the benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate typically involves the esterification of 4-ethenylbenzoic acid with (3-ethyloxetan-3-yl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated benzoate derivatives.
Substitution: Nitro or halogenated benzoate derivatives.
Scientific Research Applications
Chemistry: (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and oxidases.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. Its reactivity makes it suitable for creating materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
- (3-Methyloxetan-3-yl)methyl 4-ethenylbenzoate
- (3-Butyloxetan-3-yl)methyl 4-ethenylbenzoate
- (3-Phenyloxetan-3-yl)methyl 4-ethenylbenzoate
Comparison: Compared to its analogs, (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate exhibits unique reactivity due to the presence of the ethyl group on the oxetane ring. This structural feature influences its chemical behavior, making it more suitable for specific applications in synthesis and material science. The compound’s balance of hydrophobic and hydrophilic properties also enhances its versatility in various research and industrial contexts.
Properties
CAS No. |
831223-16-6 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(3-ethyloxetan-3-yl)methyl 4-ethenylbenzoate |
InChI |
InChI=1S/C15H18O3/c1-3-12-5-7-13(8-6-12)14(16)18-11-15(4-2)9-17-10-15/h3,5-8H,1,4,9-11H2,2H3 |
InChI Key |
BYQRUMGPGGTSCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC(=O)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
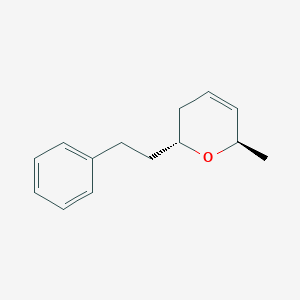
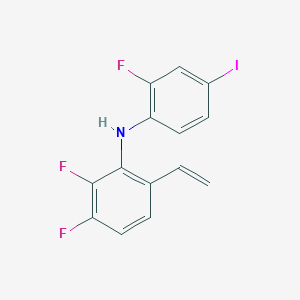
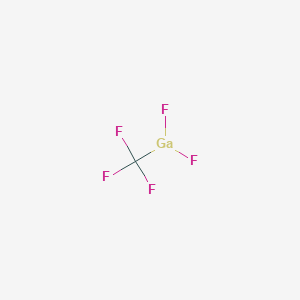
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
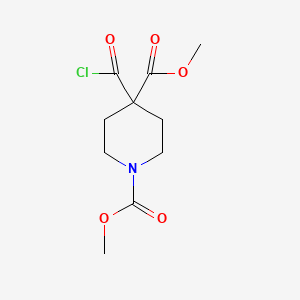
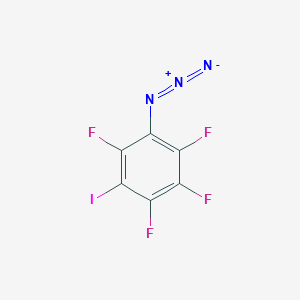
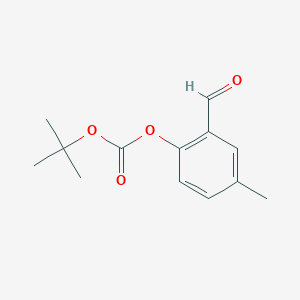
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
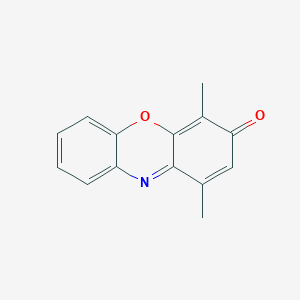
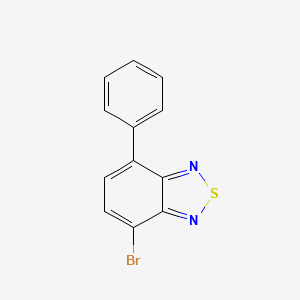
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
